molecular formula C12H23N3O8 B6317838 1-O-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)-alpha-D-mannopyranoside CAS No. 246855-76-5

1-O-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)-alpha-D-mannopyranoside

Cat. No. B6317838
CAS RN: 246855-76-5
M. Wt: 337.33 g/mol
InChI Key: ABBZTEUICIJBPU-GCHJQGSQSA-N
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Description

This compound is a type of glycoside, which is a molecule in which a sugar is bound to another functional group via a glycosidic bond. In this case, the sugar is alpha-D-mannopyranoside. The “1-O-” part of the name suggests that the glycosidic bond is formed at the first carbon of the sugar .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of alpha-D-mannopyranoside with a suitable protecting group to form the glycosidic bond. The azidoethoxyethoxyethoxy group could potentially be introduced through a series of ether formation reactions .


Molecular Structure Analysis

The molecular structure of this compound would consist of a six-membered pyranose ring (from the alpha-D-mannopyranoside) with various substituents. The azido group would introduce polarity and could participate in various interactions .


Chemical Reactions Analysis

As a glycoside, this compound could potentially undergo hydrolysis under acidic conditions to break the glycosidic bond. The azido group could also undergo reactions such as reduction to an amine or the Staudinger reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the azido group could make the compound reactive, while the ether and sugar groups could influence its solubility .

Scientific Research Applications

Click Chemistry

One of the primary applications of azido-functionalized compounds like 1-O-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)-alpha-D-mannopyranoside is in click chemistry . This area of chemistry focuses on rapid, high-yield reactions that are often biocompatible. The azido group can participate in cycloaddition reactions with alkynes to form stable triazole linkages . This reaction is widely used for bioconjugation, attaching fluorescent labels to biomolecules, or creating cross-linked polymer networks.

Drug Delivery Systems

In the realm of biotechnology , azido sugars are explored for their potential in drug delivery systems. The azido group can be used as a photoaffinity label, which, upon exposure to UV light, can form a covalent bond with nearby molecules . This property is useful in designing drug carriers that release their payload upon triggering with light, allowing for targeted therapy with reduced systemic side effects.

Glycoscience Research

This compound is also significant in glycoscience research, where it can be used to study glycan interactions. Glycans are essential for various biological processes, and azido-modified sugars can be metabolically incorporated into cellular glycans. Subsequent click chemistry reactions can then be used to label or pull down these modified glycans for analysis .

Materials Science

In materials science , the azido group’s reactivity is harnessed to modify the surface properties of materials. For instance, it can be used to introduce functional groups onto polymer surfaces, which can alter properties like hydrophilicity, or enable the attachment of biomolecules for biomedical applications .

Environmental Science

The compound’s applications extend to environmental science as well. Researchers can use it to develop sensors for detecting environmental pollutants. The azido group can react with pollutant molecules, forming products that can be easily detected and quantified .

Analytical Chemistry

Lastly, in analytical chemistry , azido-functionalized compounds are valuable as standards and reagents. They can be used to calibrate instruments or as reactants in assays to quantify or identify other substances, thanks to their predictable reactivity and the stability of the resulting triazoles .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If used in a biological context, the compound might interact with enzymes or other proteins that recognize the mannopyranoside or azido groups .

Future Directions

The study and application of glycosides is a broad and active area of research in chemistry and biology. This particular compound, with its azido and ether groups, could potentially be used in a variety of contexts, from synthetic chemistry to bioconjugation .

properties

IUPAC Name

(2S,3S,4S,5S,6R)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O8/c13-15-14-1-2-20-3-4-21-5-6-22-12-11(19)10(18)9(17)8(7-16)23-12/h8-12,16-19H,1-7H2/t8-,9-,10+,11+,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBZTEUICIJBPU-GCHJQGSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOC1C(C(C(C(O1)CO)O)O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(COCCOCCO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Man-teg-N3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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